2-(Propan-2-yl)thiophen-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)thiophen-3-aminehydrochloride is a synthetic organic compound with the molecular formula C7H12ClNS and a molecular weight of 177.7 g/mol
Preparation Methods
The synthesis of thiophene derivatives, including 2-(Propan-2-yl)thiophen-3-aminehydrochloride, involves several key reactions. Common synthetic routes include:
Gewald Reaction: This condensation reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal–Knorr Reaction: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Reaction: This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
2-(Propan-2-yl)thiophen-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(Propan-2-yl)thiophen-3-aminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and light-emitting diodes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly as a voltage-gated sodium channel blocker and dental anesthetic.
Industry: The compound is used in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
2-(Propan-2-yl)thiophen-3-aminehydrochloride can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Properties
Molecular Formula |
C7H12ClNS |
---|---|
Molecular Weight |
177.70 g/mol |
IUPAC Name |
2-propan-2-ylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11NS.ClH/c1-5(2)7-6(8)3-4-9-7;/h3-5H,8H2,1-2H3;1H |
InChI Key |
DEVHBBSXQWGDQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CS1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.